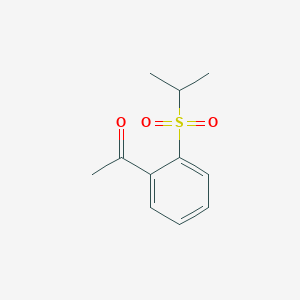
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is a complex organic compound with the molecular formula C19H28O5 It is characterized by the presence of a benzene ring substituted with three methoxy groups and an octanoyl group, along with an acetaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- can be achieved through a multi-step process. One common method involves the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by the ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C−H alkylation of α-alkylated acetophenones using Meldrum’s diazo compounds . This synthetic protocol provides a range of derivatives with site selectivity and functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antidiabetic properties.
作用机制
The mechanism of action of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance AMPK phosphorylation through blocking the interaction between nuclear orphan receptor 77 (Nur77) and LKB1 . This activation of AMPK signaling is crucial for its antidiabetic effects.
相似化合物的比较
Similar Compounds
Phenylacetaldehyde: A simpler analog with a similar aldehyde functional group.
2,3,4-Trimethoxybenzaldehyde: Shares the trimethoxybenzene core structure.
Octanoylbenzene: Contains the octanoyl group but lacks the methoxy and aldehyde groups.
Uniqueness
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate AMPK signaling sets it apart from other similar compounds.
属性
分子式 |
C19H28O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde |
InChI |
InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3 |
InChI 键 |
GCAWUKXTVFCARV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


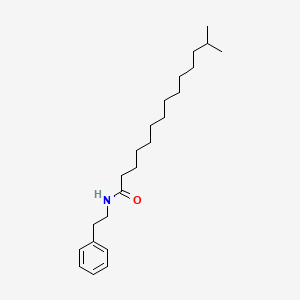
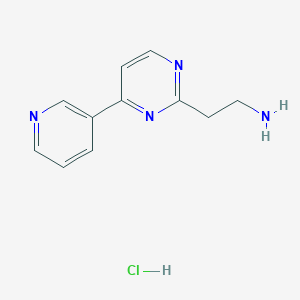
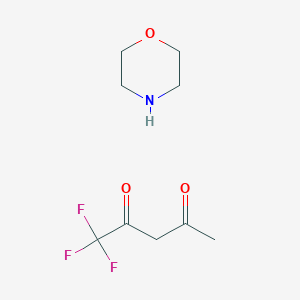
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
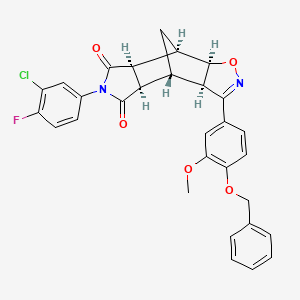
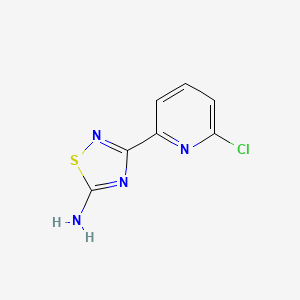
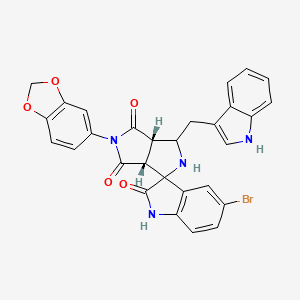
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
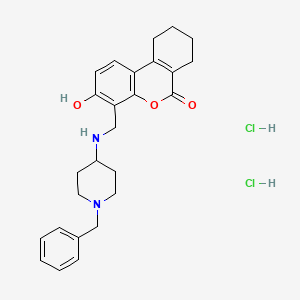

![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
